3-Chloro-4-vinylpyridine
Overview
Description
Synthesis Analysis
Polyvinylpyridine (PVPy), a related compound, is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-vinylpyridine is C7H6ClN . It has an average mass of 139.582 Da and a monoisotopic mass of 139.018875 Da .Chemical Reactions Analysis
Polyvinylpyridine (PVPy) can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-4-vinylpyridine is 139.58 g/mol. More detailed physical and chemical properties may be found in specific databases or scientific literature.Scientific Research Applications
Membrane Technology
3-Chloro-4-vinylpyridine derivatives, such as poly(4-vinylpyridine), have been utilized in membrane technology. Membranes consisting of poly(4-vinylpyridine) demonstrate significant changes in permeability over a narrow pH range, acting as a pH valve. This behavior has implications for controlled substance release and filtration systems (Mika & Childs, 1999).
Catalysis
Poly(4-vinylpyridine) derivatives are efficient catalysts in various chemical reactions, including N-Boc protection of amines and acetalization of carbonyl compounds. Their reusability and efficiency make them valuable in organic synthesis (Shirini, Khaligh, & Jolodar, 2013), (Yoshida, Hashimoto, & Kawabata, 1981).
Photodimerization
The reaction of 4-vinylpyridine derivatives with silver compounds supports stereospecific and quantitative photodimerization of terminal olefins, a process significant for the development of photo-reactive materials (Georgiev, Bučar, & MacGillivray, 2010).
Environmental Applications
Derivatives of 3-Chloro-4-vinylpyridine, like crosslinked poly(4-vinylpyridines), are used for the removal of hazardous materials, such as hexavalent chromium from aqueous solutions, showcasing their potential in environmental remediation (Neagu & Mikhalovsky, 2010).
Electronic and NMR Studies
Studies on the electronic structures and NMR spectra of oligo(4-vinylpyridine) have revealed its potential in the field of conductive materials. The properties of these oligomers change with chain lengths and protonation, suggesting applications in electronics and materials science (Zhao, Zhou, Hu, & Teng, 2009).
Safety And Hazards
When handling 3-Chloro-4-vinylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-chloro-4-ethenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUTUYDMZQPKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-vinylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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